molecular formula C10H24N2O B14488897 (2S)-2,6-bis(dimethylamino)hexan-1-ol CAS No. 64584-90-3

(2S)-2,6-bis(dimethylamino)hexan-1-ol

Cat. No.: B14488897
CAS No.: 64584-90-3
M. Wt: 188.31 g/mol
InChI Key: BVUIVMWWIAQOJP-JTQLQIEISA-N
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Description

(2S)-2,6-bis(dimethylamino)hexan-1-ol is a chiral organic compound that features two dimethylamino groups and a hydroxyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,6-bis(dimethylamino)hexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable hexane derivative.

    Functional Group Introduction: Dimethylamino groups are introduced through nucleophilic substitution reactions.

    Chirality Induction: The stereochemistry is controlled using chiral catalysts or starting materials.

    Hydroxyl Group Addition: The hydroxyl group is introduced via reduction or hydrolysis reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.

    Catalysts: Employing efficient catalysts to enhance reaction rates and selectivity.

    Purification: Using distillation, crystallization, or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,6-bis(dimethylamino)hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines.

Scientific Research Applications

Chemistry

(2S)-2,6-bis(dimethylamino)hexan-1-ol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology

In biological research, this compound may be used as a reagent or intermediate in the synthesis of biologically active molecules.

Medicine

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism by which (2S)-2,6-bis(dimethylamino)hexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino groups may participate in hydrogen bonding or electrostatic interactions, while the hydroxyl group can form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2,6-bis(dimethylamino)hexan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.

    2,6-bis(dimethylamino)hexane: Lacks the hydroxyl group, leading to different reactivity and applications.

    2,6-bis(diethylamino)hexan-1-ol: Contains ethyl groups instead of methyl groups, affecting its chemical behavior.

Properties

CAS No.

64584-90-3

Molecular Formula

C10H24N2O

Molecular Weight

188.31 g/mol

IUPAC Name

(2S)-2,6-bis(dimethylamino)hexan-1-ol

InChI

InChI=1S/C10H24N2O/c1-11(2)8-6-5-7-10(9-13)12(3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

BVUIVMWWIAQOJP-JTQLQIEISA-N

Isomeric SMILES

CN(C)CCCC[C@@H](CO)N(C)C

Canonical SMILES

CN(C)CCCCC(CO)N(C)C

Origin of Product

United States

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